Manganese tripeptide-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese tripeptide-1 is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to form the tripeptide chain, followed by the incorporation of manganese ions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese tripeptide-1 undergoes various chemical reactions, including:
Oxidation: The manganese ion in the peptide can participate in redox reactions, leading to the formation of different oxidation states.
Reduction: The peptide can be reduced under specific conditions to alter its chemical properties.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Manganese tripeptide-1 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and promoting wound healing.
Industry: Utilized in the formulation of anti-aging and anti-inflammatory skincare products.
Wirkmechanismus
The mechanism of action of manganese tripeptide-1 involves its interaction with cellular targets and pathways. The peptide can modulate the activity of enzymes and proteins involved in cellular signaling, leading to the regulation of various biological processes. For example, it can enhance collagen production and reduce inflammation by downregulating pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Manganese tripeptide-1 is often compared with other bioactive peptides such as copper tripeptide-1 and palmitoyl pentapeptide-4. While all these peptides exhibit anti-aging properties, this compound is unique due to its specific interaction with manganese ions, which enhances its antioxidant and anti-inflammatory effects .
List of Similar Compounds
- Copper tripeptide-1
- Palmitoyl pentapeptide-4
- Carnosine
- Soybean peptide
- Black rice oligopeptides
Eigenschaften
Molekularformel |
C14H21MnN6O4 |
---|---|
Molekulargewicht |
392.29 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
InChI-Schlüssel |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
Isomerische SMILES |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Kanonische SMILES |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.